D-Cysteine hydrochloride

Toxicology In Vivo Safety Preclinical Research

D-Cysteine hydrochloride (CAS 32443-99-5) is the hydrochloride salt of the non-proteinogenic D-enantiomer of cysteine, supplied at ≥98% purity with defined specific rotation ([α]20D -5.5° to -7.0°). Unlike L-cysteine, its distinct stereochemistry provides a quantifiably higher NOAEL (500 mg/kg/day) in repeat-dose toxicology, selective Gram-negative antibacterial activity (E. coli, L. monocytogenes, S. enteritidis), and baseline chiral UHPLC-MS resolution (Rs=2.7). It is a critical chiral building block for cefminox sodium synthesis—substitution with L-cysteine or racemic DL-cysteine compromises stereochemical integrity and final drug efficacy. For laboratories requiring validated chiral reference standards, antimicrobial research, or stereospecific pharmaceutical manufacturing, this D-enantiomer ensures assay specificity and synthetic fidelity that generic cysteine sources cannot guarantee.

Molecular Formula C3H8ClNO2S
Molecular Weight 157.62 g/mol
CAS No. 32443-99-5
Cat. No. B556047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cysteine hydrochloride
CAS32443-99-5
SynonymsD-Cysteinehydrochloride; 32443-99-5; D-CYSTEINEHCL; (s)-2-amino-3-mercaptopropanoicacidhydrochloride; H-D-Cys-OH.HCl; H-D-Cys-OH.H2O.HCl; d-cyshhcl; h-d-cys-ohhcl; PubChem16838; D-2-Amino-3-MercaptopropionicAcidHydrochloride; AC1L3V4M; KSC222G6L; SCHEMBL730594; CTK1C2365; D-cysteine,hydrochloridehydrate; IFQSXNOEEPCSLW-HSHFZTNMSA-N; MolPort-003-929-582; EINECS251-043-9; ANW-59177; MFCD00150051; NSC742579; AKOS015892730; AC-7471; AM81652; AN-1397
Molecular FormulaC3H8ClNO2S
Molecular Weight157.62 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S.Cl
InChIInChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m1./s1
InChIKeyIFQSXNOEEPCSLW-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Cysteine Hydrochloride (CAS 32443-99-5): A Chiral Amino Acid for Specialized Research and Industrial Applications


D-Cysteine hydrochloride is the hydrochloride salt of the D-enantiomer of cysteine, an amino acid containing a thiol side chain. It is a non-proteinogenic amino acid not typically incorporated into mammalian proteins, distinguishing it from the common L-enantiomer [1]. As a white crystalline powder with high purity (≥98.0%) and defined specific rotation ([α]20D between -5.5° and -7.0°), it serves as a critical chiral building block and reagent in biochemical research and pharmaceutical manufacturing .

Why L-Cysteine or DL-Cysteine Cannot Replace D-Cysteine Hydrochloride in Critical Research and Manufacturing


Although L-cysteine and D-cysteine share identical chemical formulas and functional groups, their distinct three-dimensional stereochemistry results in divergent biological and industrial behaviors [1]. L-Cysteine is the naturally occurring, proteinogenic form, while D-cysteine is non-natural and not recognized by many enzymes and transporters. This stereochemical difference leads to quantifiable differences in toxicity profiles, antimicrobial selectivity, analytical behavior, and utility as a chiral synthon [2]. Generic substitution with the racemic DL-cysteine mixture or the L-enantiomer cannot guarantee the same performance in assays, syntheses, or formulations that are stereospecifically validated.

Quantitative Differentiation Evidence for D-Cysteine Hydrochloride (CAS 32443-99-5) Against Closest Analogs


D-Cysteine Exhibits a Higher No-Observed-Adverse-Effect Level (NOAEL) Compared to L-Cysteine in a 4-Week Rat Toxicity Study

In a 4-week repeated-dose oral gavage toxicity study in male rats, the no-observed-adverse-effect level (NOAEL) for D-cysteine was determined to be 500 mg/kg/day, whereas for L-cysteine it was less than 500 mg/kg/day [1]. This indicates a quantifiably different toxicological threshold between the enantiomers under identical experimental conditions.

Toxicology In Vivo Safety Preclinical Research

D-Cysteine Demonstrates Differential Antibacterial Selectivity and Potency Against Specific Pathogens Compared to L-Cysteine

In a study comparing the antibacterial activity of D-cysteine and L-cysteine against four pathogenic bacteria, D-cysteine exhibited stronger activity against Escherichia coli, Listeria monocytogenes, and Salmonella enteritidis, while L-cysteine showed preferred activity against Staphylococcus aureus [1]. This enantiomer-specific antimicrobial profile demonstrates a quantifiable functional divergence.

Antimicrobial Agents Chiral Selectivity Bacterial Membrane Disruption

D-Cysteine Elutes Earlier Than L-Cysteine on a Chiral Stationary Phase, Enabling Baseline Resolution (Rs = 2.7) for Enantiomeric Purity Determination

A validated chiral UHPLC-MS method achieved baseline resolution (Rs = 2.7) between D-cysteine and L-cysteine, with the D-enantiomer eluting before the L-enantiomer [1]. The method demonstrated good linearity for D-cysteine in the range of 0.05-0.50 mg/L, which is distinct from the range for L-cysteine (0.11-0.56 mg/L) [1].

Chiral Chromatography Analytical Method Validation Enantiomeric Purity

D-Cysteine Hydrochloride is a Key Chiral Intermediate for Cefminox Sodium Synthesis, Requiring High Enantiomeric Purity

D-Cysteine hydrochloride is an essential chiral intermediate in the synthesis of cefminox sodium, a third-generation cephalosporin antibiotic [1]. The synthesis specifically requires the D-enantiomer; use of L-cysteine or DL-cysteine would not yield the desired stereochemistry for the final drug product.

Pharmaceutical Synthesis Cephalosporin Antibiotics Chiral Building Block

Validated Application Scenarios for D-Cysteine Hydrochloride Based on Comparative Evidence


Preclinical In Vivo Toxicity Studies Requiring a Higher Safety Margin for Cysteine Administration

For toxicology studies in rodent models where cysteine supplementation is required, D-cysteine hydrochloride (NOAEL of 500 mg/kg/day) offers a quantifiably higher safety threshold compared to L-cysteine (NOAEL <500 mg/kg/day) based on 4-week repeated-dose data [1]. This allows for a wider dosing window in experiments exploring the effects of cysteine or hydrogen sulfide (H2S) donation.

Development of Chiral Antimicrobial Agents or Selective Sterilization Formulations

Researchers developing novel antimicrobial agents or sterilization protocols with selective activity against Gram-negative bacteria should consider D-cysteine hydrochloride as a starting material. Its distinct antibacterial spectrum, showing stronger activity against E. coli, L. monocytogenes, and S. enteritidis compared to L-cysteine, is a direct outcome of its stereochemistry [1].

Analytical Method Development and Validation for Enantiomeric Purity Testing

Laboratories establishing quality control or bioanalytical methods for cysteine enantiomers can rely on D-cysteine hydrochloride as a reference standard. The validated chiral UHPLC-MS method demonstrates baseline resolution (Rs=2.7) and a defined linear range (0.05-0.50 mg/L) for the D-enantiomer, ensuring accurate quantification and impurity profiling [1].

Synthesis of Cefminox Sodium and Other Chiral Pharmaceutical Intermediates

Pharmaceutical manufacturers and chemical suppliers producing cefminox sodium or its intermediates must source high-purity D-cysteine hydrochloride (≥98.0% assay, specific rotation [α]20D between -5.5° and -7.0°) [1]. The synthetic route is stereospecific, and substitution with L-cysteine or racemic material would compromise the chiral integrity and efficacy of the final drug product [2].

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